3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid
CAS No.: 1208476-77-0
Cat. No.: VC2547206
Molecular Formula: C14H21N3O4
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208476-77-0 |
|---|---|
| Molecular Formula | C14H21N3O4 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | 3-[3-(1-acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
| Standard InChI | InChI=1S/C14H21N3O4/c1-10(18)16-14(8-4-2-3-5-9-14)13-15-11(21-17-13)6-7-12(19)20/h2-9H2,1H3,(H,16,18)(H,19,20) |
| Standard InChI Key | SVABWIGQKHBHMC-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1(CCCCCC1)C2=NOC(=N2)CCC(=O)O |
| Canonical SMILES | CC(=O)NC1(CCCCCC1)C2=NOC(=N2)CCC(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
The compound 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid contains several key structural elements that define its chemical identity and potential biological interactions. At its core is the 1,2,4-oxadiazole heterocycle, which contains two nitrogen atoms and one oxygen atom in a five-membered ring. This oxadiazole ring is connected at position 3 to a cycloheptyl ring system bearing an acetamido (N-acetyl) substituent. At position 5 of the oxadiazole, there is a propanoic acid chain, providing a carboxylic acid terminal group that contributes to the compound's acidic properties and hydrogen-bonding capabilities. The cycloheptyl ring introduces a specific spatial arrangement that distinguishes this compound from related analogs containing different cycloalkyl systems.
Structural Comparison with Related Compounds
When compared to related oxadiazole derivatives, this compound's distinct feature is the cycloheptyl ring, which provides unique steric and electronic properties. The seven-membered ring creates a specific spatial arrangement that differs significantly from six-membered (cyclohexyl) or five-membered (cyclopentyl) analogs. These structural differences can lead to varied biological activities and physicochemical properties, as ring size affects conformational flexibility, lipophilicity, and molecular recognition.
Table 1: Comparison of Related Oxadiazole Derivatives
| Compound | Ring Size | Structural Features | Potential Differences in Activity |
|---|---|---|---|
| 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid | 7-membered | Cycloheptyl ring with acetamido group | Unique spatial arrangement, moderate flexibility |
| 3-[3-(1-Acetamidocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid | 6-membered | Cyclohexyl ring with acetamido group | Different conformational preferences, altered target binding |
| 3-[3-(1-Acetamidocyclopentyl)-1,2,4-oxadiazol-5-yl]propanoic acid | 5-membered | Cyclopentyl ring with acetamido group | More rigid structure, different spatial orientation |
Synthesis Methods
Synthetic Routes
Biological Activities
Anticancer Properties
The 1,2,4-oxadiazole scaffold present in 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid has been recognized for its potential anticancer activities. Compounds containing this heterocyclic system have demonstrated the ability to inhibit histone deacetylases (HDACs), enzymes that play crucial roles in cancer progression through epigenetic mechanisms. Research on similar oxadiazole derivatives has shown promising results, with some compounds exhibiting IC50 values comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid).
Table 2: Comparison of HDAC Inhibitory Activity
| Compound | IC50 (nM) | Target |
|---|---|---|
| SAHA (established inhibitor) | 15.0 | HDAC-1 |
| Oxadiazole Compound A | 8.2 | HDAC-1 |
| Oxadiazole Compound B | 10.5 | HDAC-1 |
While the specific anticancer activity of 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid requires further investigation, the structural features it shares with other bioactive oxadiazoles suggest potential efficacy in this therapeutic area. The compound's unique cycloheptyl ring may provide distinct binding interactions with target enzymes, potentially offering advantages in terms of selectivity or potency.
Antimicrobial Activity
Another significant biological property associated with oxadiazole derivatives is their antimicrobial activity. Preliminary studies suggest that compounds like 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid may possess activity against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The oxadiazole ring's ability to interact with various biological targets contributes to this antimicrobial potential, making compounds with this structural feature valuable candidates for addressing the growing challenge of antimicrobial resistance. The specific mechanisms underlying this activity may involve inhibition of essential bacterial enzymes or disruption of cell membrane integrity, although detailed structure-activity relationships need to be established through further research.
Other Pharmacological Effects
Comparison with Similar Compounds
Structure-Activity Relationships
Research Challenges and Future Directions
Current Limitations in Research
Despite the potential of 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid in various therapeutic applications, several limitations exist in the current research landscape. One significant challenge is the limited availability of comprehensive biological activity data specifically for this compound, as opposed to the broader class of oxadiazole derivatives. Additionally, detailed mechanistic studies elucidating the precise molecular interactions responsible for the compound's biological effects remain to be conducted. Further challenges include the optimization of synthetic routes to improve yield and purity, the development of reliable analytical methods for characterization and quality control, and the assessment of pharmacokinetic properties that would influence the compound's development as a potential drug candidate.
Emerging Research Opportunities
The unique structural features of 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid present several exciting research opportunities. Advanced computational methods could be employed to predict the compound's interactions with various biological targets, guiding experimental efforts and accelerating the drug discovery process. The application of modern synthetic methodologies, including flow chemistry and catalytic approaches, could enhance the efficiency and sustainability of the compound's preparation. Furthermore, the development of structure-based design strategies targeting specific proteins implicated in disease processes represents a promising direction for optimizing the compound's therapeutic potential.
Future Research Priorities
To fully realize the potential of 3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid and related compounds, several research priorities should be addressed. Comprehensive in vitro and in vivo studies are needed to definitively characterize the compound's biological activities and mechanism of action. Structure-activity relationship investigations should be conducted to identify the optimal structural features for desired therapeutic effects. Additionally, pharmacokinetic and toxicological evaluations are essential for assessing the compound's potential as a drug candidate. Collaborative efforts between medicinal chemists, biochemists, and clinical researchers would facilitate a multidisciplinary approach to advancing our understanding of this compound's properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume